molecular formula C15H26N2O5 B3381091 1,4-Di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate CAS No. 216228-85-2

1,4-Di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate

Cat. No.: B3381091
CAS No.: 216228-85-2
M. Wt: 314.38 g/mol
InChI Key: BYGMEAQCXLANNP-UHFFFAOYSA-N
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Description

1,4-Di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate (CAS 216228-85-2) is a high-value, protected piperazine derivative specifically designed for advanced organic and medicinal chemistry research. This compound serves as a crucial synthetic intermediate, or "building block," for the construction of more complex molecules. Its structure features two tert-butoxycarbonyl (Boc) protecting groups, which shield the piperazine nitrogens and allow for selective functionalization at other sites, particularly the formyl group. The reactive formyl (aldehyde) moiety is a key handle for further chemical transformations, enabling its incorporation into larger molecular architectures through reactions such as reductive amination. This makes it exceptionally valuable in drug discovery efforts, particularly in the synthesis of novel pharmaceutical candidates. Recent research highlights the application of similar 1,4-diformyl-piperazine derivatives in the design and synthesis of potent new ferroptosis inhibitors, a form of regulated cell death, showing promise for treating cardiovascular diseases . As a specialty chemical, it is offered in various quantities for laboratory use, with pricing that reflects its high purity and application-specific nature . This product is intended for research and development purposes in a controlled laboratory environment. It is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or personal use.

Properties

IUPAC Name

ditert-butyl 2-formylpiperazine-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O5/c1-14(2,3)21-12(19)16-7-8-17(11(9-16)10-18)13(20)22-15(4,5)6/h10-11H,7-9H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGMEAQCXLANNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)C=O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216228-85-2
Record name 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and formic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

    Step 1: Piperazine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form 1,4-Di-tert-butyl piperazine-1,4-dicarboxylate.

    Step 2: The intermediate product is then treated with formic acid to introduce the formyl group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of industrial-grade reagents and equipment to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1,4-Di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: 1,4-Di-tert-butyl 2-carboxypiperazine-1,4-dicarboxylate.

    Reduction: 1,4-Di-tert-butyl 2-hydroxymethylpiperazine-1,4-dicarboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,4-Di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the design of piperazine-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 1,4-Di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. The tert-butyl groups provide steric hindrance, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 2-Position

1,4-Di-tert-butyl 2-methylpiperazine-1,4-dicarboxylate
  • Molecular Formula : C₁₅H₂₈N₂O₄
  • Molecular Weight : 300.39 g/mol
  • Key Differences : Replaces the formyl group with a methyl (-CH₃) group.
  • Reactivity : The methyl group provides steric bulk but lacks the electrophilic reactivity of the formyl group, making it less suitable for further functionalization.
  • Applications : Used in peptide synthesis and as a building block where inertness to nucleophilic attack is required .
Di-tert-butyl piperazine-1,4-dicarboxylate
  • Molecular Formula : C₁₄H₂₆N₂O₄
  • Molecular Weight : 286.37 g/mol
  • Key Differences : Lacks substituents at the 2-position (unsubstituted piperazine).
  • Reactivity : The absence of a 2-substituent increases ring flexibility and reduces steric hindrance, facilitating coordination chemistry or hydrogen bonding.
  • Applications : Common in metal-organic frameworks (MOFs) and as a precursor for deprotection reactions in organic synthesis .
1,4-Di-tert-butyl 2-oxopiperazine-1,4-dicarboxylate
  • Molecular Formula : C₁₄H₂₄N₂O₅
  • Molecular Weight : 300.36 g/mol (estimated)
  • Key Differences : Features a ketone (oxo, =O) group at the 2-position.
  • Reactivity: The oxo group enables enolate formation and participation in keto-enol tautomerism, differing from the formyl group’s aldehyde-specific reactions.
  • Applications : Used in heterocyclic chemistry for ring expansions or as a ligand in catalysis .

Structural and Functional Impact

Compound 2-Substituent Molecular Weight (g/mol) Key Reactivity Primary Applications
2-Formyl derivative -CHO 314.38 Nucleophilic addition, Schiff base formation Pharmaceutical intermediates
2-Methyl derivative -CH₃ 300.39 Steric hindrance, inertness Peptide synthesis
Unsubstituted derivative None 286.37 Coordination chemistry MOFs, deprotection reactions
2-Oxo derivative =O ~300.36 Enolate chemistry Heterocyclic synthesis, catalysis

Physicochemical Properties

  • Solubility: The tert-butyl groups in all derivatives enhance solubility in non-polar solvents (e.g., dichloromethane, toluene). The formyl derivative’s polarity slightly increases aqueous solubility compared to the methyl or unsubstituted analogs .
  • Stability : The formyl group is susceptible to oxidation, requiring storage under inert conditions. Methyl and tert-butyl derivatives exhibit greater stability under ambient conditions .

Commercial Availability and Cost

  • 2-Formyl derivative: Limited commercial availability; custom synthesis is often required. Higher cost due to complex functionalization .
  • 2-Methyl derivative : Widely available (e.g., Carl Roth, 100 mg for €278.45), with bulk pricing discounts .
  • Unsubstituted derivative : Readily available (e.g., American Elements, 286.37 g/mol) at lower costs due to simpler synthesis .

Biological Activity

1,4-Di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate (CAS No. 216228-85-2) is a compound characterized by its unique structure and potential biological activities. It is derived from piperazine and features two tert-butyl groups along with formyl and dicarboxylate functionalities. This compound has garnered attention due to its possible applications in medicinal chemistry, particularly in the development of new therapeutic agents.

  • Molecular Formula : C14H26N2O4
  • Molecular Weight : 286.37 g/mol
  • IUPAC Name : Di-tert-butyl piperazine-1,4-dicarboxylate
  • Appearance : Not specified
  • Boiling Point : Approximately 353.3 °C at 760 mmHg

Biological Activity

The biological activity of this compound is primarily investigated through its interactions with various biological systems, including its antimicrobial properties and effects on cellular processes.

The mechanism by which these compounds exert antimicrobial effects often involves the disruption of bacterial cell membranes. For example, compounds exhibiting similar structures have been shown to induce depolarization of the bacterial cytoplasmic membrane, leading to a loss of membrane potential and subsequent bacterial death .

Case Studies and Research Findings

While direct studies on this compound are sparse, related research provides insights into its potential applications:

  • Antibacterial Properties : A related study demonstrated that certain piperazine derivatives exhibited potent antibacterial properties against drug-resistant strains . This suggests that this compound may share similar properties.
  • Cellular Interaction : Investigations into piperazine derivatives have shown selective toxicity towards bacterial cells while sparing mammalian cells . This selectivity is crucial for developing new antibiotics with fewer side effects.

Safety Information

The compound is classified with several hazard statements:

  • H315 : Causes skin irritation.
  • H319 : Causes serious eye irritation.
  • H335 : May cause respiratory irritation .

Q & A

Basic Question: What are the optimal synthetic routes for 1,4-Di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves sequential Boc (tert-butoxycarbonyl) protection of the piperazine ring, followed by formylation at the 2-position. Key steps include:

Boc Protection : Reacting piperazine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ or Et₃N) in anhydrous THF or DCM to install the Boc groups at the 1,4-positions. Yield optimization requires precise stoichiometry (2:1 Boc₂O:piperazine) and inert atmosphere to prevent hydrolysis .

Formylation : Introducing the formyl group via Vilsmeier-Haack reaction (POCl₃/DMF) or directed lithiation followed by formyl chloride quenching. Temperature control (-40°C to 0°C) is critical to avoid over-substitution or ring degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate
Reactant of Route 2
1,4-Di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate

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